molecular formula C14H16O2 B14186533 Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- CAS No. 871468-89-2

Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)-

Cat. No.: B14186533
CAS No.: 871468-89-2
M. Wt: 216.27 g/mol
InChI Key: SNBLDCSKJDOITF-QWHCGFSZSA-N
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Description

Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H16O2 It is a derivative of cyclopentanecarboxaldehyde, featuring a phenylethyl group and an oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- typically involves the reaction of cyclopentanecarboxaldehyde with a phenylethyl ketone under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1R,2S)-
  • Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1R,2R)-
  • Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2R)-

Uniqueness

Cyclopentanecarboxaldehyde, 2-(2-oxo-2-phenylethyl)-, (1S,2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

871468-89-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1S,2S)-2-phenacylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C14H16O2/c15-10-13-8-4-7-12(13)9-14(16)11-5-2-1-3-6-11/h1-3,5-6,10,12-13H,4,7-9H2/t12-,13+/m0/s1

InChI Key

SNBLDCSKJDOITF-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)C=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)C=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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